molecular formula C22H25NO8S B13841631 (S)-(6-(Benzyloxy)-4-((benzyloxy)carbonyl)-6-oxohexanamido)methanesulfonic Acid

(S)-(6-(Benzyloxy)-4-((benzyloxy)carbonyl)-6-oxohexanamido)methanesulfonic Acid

Cat. No.: B13841631
M. Wt: 463.5 g/mol
InChI Key: XKNMWFMQCZUFBO-IBGZPJMESA-N
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Description

(S)-(6-(Benzyloxy)-4-((benzyloxy)carbonyl)-6-oxohexanamido)methanesulfonic acid is a complex organic compound that features a methanesulfonic acid group attached to a hexanamido structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(6-(Benzyloxy)-4-((benzyloxy)carbonyl)-6-oxohexanamido)methanesulfonic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Protection of functional groups: The benzyloxy groups are introduced to protect hydroxyl groups during subsequent reactions.

    Formation of the hexanamido structure: This involves the coupling of an amine with a carboxylic acid derivative under conditions that promote amide bond formation.

    Introduction of the methanesulfonic acid group: This step can be achieved through sulfonation reactions, where a sulfonating agent such as methanesulfonyl chloride is used.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Use of continuous flow reactors: To improve reaction efficiency and scalability.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield.

    Purification techniques: Including crystallization, distillation, and chromatography to ensure the final product meets industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzyloxy groups converted to benzaldehyde or benzoic acid.

    Reduction: Carbonyl groups reduced to hydroxyl groups.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique functional groups.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Potential use in the design of new pharmaceuticals due to its amide and sulfonic acid functionalities.

    Bioconjugation: The compound can be used to modify biomolecules for research purposes.

Industry:

    Materials Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-(6-(Benzyloxy)-4-((benzyloxy)carbonyl)-6-oxohexanamido)methanesulfonic acid depends on its specific application. In catalysis, it may act by stabilizing transition states or intermediates. In drug development, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    Methanesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different organic backbones.

    Hexanamido derivatives: Compounds with similar amide structures but different substituents.

Uniqueness:

    Functional Group Diversity:

    Chirality: The (S)-configuration adds an additional layer of specificity, which can be crucial in biological applications.

Properties

Molecular Formula

C22H25NO8S

Molecular Weight

463.5 g/mol

IUPAC Name

[[(4S)-6-oxo-6-phenylmethoxy-4-phenylmethoxycarbonylhexanoyl]amino]methanesulfonic acid

InChI

InChI=1S/C22H25NO8S/c24-20(23-16-32(27,28)29)12-11-19(22(26)31-15-18-9-5-2-6-10-18)13-21(25)30-14-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,23,24)(H,27,28,29)/t19-/m0/s1

InChI Key

XKNMWFMQCZUFBO-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@H](CCC(=O)NCS(=O)(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(CCC(=O)NCS(=O)(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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